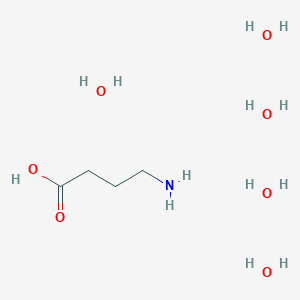

4-Aminobutanoic acid;pentahydrate

Description

Historical Context of Gamma-Aminobutyric Acid Research

The journey to understanding the significance of Gamma-Aminobutyric Acid (GABA) is a story of gradual discovery and interdisciplinary research. Although first synthesized in 1883, GABA was initially identified as a metabolic product in plants and microbes. wikipedia.org Its presence in the mammalian brain was first reported in 1950 by Eugene Roberts and Sam Frankel, who utilized the then-novel technique of paper chromatography. wikipedia.orgasbmb.org Their work, published in the Journal of Biological Chemistry, also demonstrated that GABA is produced in the brain from glutamic acid. asbmb.org

Despite this significant finding, the initial scientific reception was somewhat subdued. asbmb.org It was not until 1957 that the inhibitory function of GABA on neurons was elucidated through studies on crayfish stretch receptor neurons. scholarpedia.orgscholarpedia.org This research identified GABA as the previously unknown "Factor I," a substance in brain extracts that inhibited neuronal firing. wikipedia.orgcdnsciencepub.com This discovery was pivotal, as it distinguished GABA from other known neurotransmitters like acetylcholine (B1216132) and norepinephrine, which are primarily excitatory. asbmb.org

The recognition of GABA as a major inhibitory neurotransmitter in the mammalian nervous system was solidified at the Second International Symposium on GABA in 1975. bloomtechz.com This paved the way for extensive research into the GABAergic system, including the identification and characterization of its receptors (GABA-A, GABA-B, and GABA-C) and transporters. nih.gov These discoveries have been fundamental to our understanding of synaptic inhibition and have opened avenues for investigating the role of GABA in various physiological and pathological processes.

| Key Research Findings in the History of GABA |

| 1883 - First synthesis of GABA. wikipedia.org |

| 1910 - GABA found to be produced by bacteria in putrefying mixtures. scholarpedia.org |

| 1949 - GABA identified as a prominent component in potato tubers. scholarpedia.org |

| 1950 - Eugene Roberts and Sam Frankel report the presence of GABA in the brain. wikipedia.orgasbmb.org |

| 1957 - GABA is identified as the inhibitory "Factor I" in crayfish neurons. scholarpedia.orgscholarpedia.org |

| 1959 - Demonstration that GABA acts at an inhibitory synapse on crayfish muscle fibers. wikipedia.org |

| 1967 - GABA is formally recognized as an inhibitory neurotransmitter. nih.gov |

| 1975 - The role of GABA as a major inhibitory neurotransmitter in the mammalian central nervous system is widely accepted. bloomtechz.com |

| 1980 - Discovery of the GABA-B receptor. nih.gov |

| 1984 - Discovery of the GABA-C receptor. nih.gov |

| 1987 - Cloning of the GABA-A receptor. nih.gov |

Ubiquity and Evolutionary Conservation of 4-Aminobutanoic Acid Signaling

The signaling role of 4-aminobutanoic acid is a deeply conserved and widespread mechanism, evident across different kingdoms of life. While its function as the primary inhibitory neurotransmitter is a hallmark of the mammalian central nervous system, GABA and its signaling machinery are present in a diverse range of organisms, including bacteria, fungi, plants, and other animals. nih.govresearchgate.net This ubiquity suggests an ancient evolutionary origin for GABAergic signaling.

In vertebrates, GABAergic signaling is fundamental for regulating neuronal excitability, and it is estimated that at least 40% of inhibitory synaptic processing in the mammalian brain utilizes GABA. nih.gov The core components of this system, including the enzymes for GABA synthesis and degradation, as well as GABA receptors, are highly conserved. researchgate.net The evolution of the GABA receptor gene family, particularly the GABA-A receptors, is thought to have occurred through gene duplications from an ancestral gene cluster, leading to the diverse array of receptor subtypes seen in mammals today. nih.gov This diversification allows for fine-tuned regulation of inhibitory neurotransmission.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

651312-45-7 |

|---|---|

Molecular Formula |

C4H19NO7 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-aminobutanoic acid;pentahydrate |

InChI |

InChI=1S/C4H9NO2.5H2O/c5-3-1-2-4(6)7;;;;;/h1-3,5H2,(H,6,7);5*1H2 |

InChI Key |

QJWDWNOFFYYNDC-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CN.O.O.O.O.O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 4 Aminobutanoic Acid

Glutamate (B1630785) Decarboxylation Pathway (GABA Shunt)

The most significant pathway for GABA biosynthesis is the GABA shunt, a metabolic route that bypasses two steps of the tricarboxylic acid (TCA) cycle. frontiersin.orgontosight.ai This pathway is not only crucial for producing GABA but also plays a role in cellular metabolism by linking amino acid and energy metabolism. researchgate.netnih.gov The shunt begins with the conversion of the excitatory neurotransmitter glutamate to GABA. oup.com

Enzymatic Regulation by Glutamate Decarboxylase (GAD) Isoforms (GAD65, GAD67)

The key enzyme in the GABA shunt is glutamate decarboxylase (GAD), which catalyzes the irreversible α-decarboxylation of glutamate to form GABA and carbon dioxide. researchgate.netwikipedia.org In mammals, GAD exists in two primary isoforms, GAD65 and GAD67, which are encoded by two different genes. wikipedia.org While both isoforms catalyze the same reaction, they exhibit distinct cellular localizations, regulatory mechanisms, and functional roles. oup.compnas.org

GAD67 is found throughout the neuron and is responsible for the synthesis of the majority of GABA, which is involved in processes like synaptogenesis and protection from neural injury. wikipedia.orgmdpi.com In contrast, GAD65 is primarily located at nerve terminals and is associated with synaptic vesicles, where it synthesizes GABA for neurotransmission. wikipedia.orgpnas.orgnih.gov

The activity of these isoforms is regulated through various post-translational modifications, including phosphorylation and palmitoylation. nih.gov Phosphorylation has opposing effects on the two isoforms: GAD65 is activated by protein kinase C (PKC), while GAD67 is inhibited by protein kinase A (PKA). wikipedia.orgnih.gov Additionally, the binding of the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) is essential for the activity of both isoforms. wikipedia.org GAD65 is also regulated by palmitoylation, a process that helps anchor it to synaptic vesicles. nih.gov

| Feature | GAD65 | GAD67 |

|---|---|---|

| Cellular Localization | Nerve terminals, associated with synaptic vesicles. wikipedia.orgpnas.orgnih.gov | Evenly distributed throughout the cell. wikipedia.orgmdpi.com |

| Primary Function | Synthesis of GABA for neurotransmission. wikipedia.orgmdpi.com | Synthesis of GABA for metabolic purposes and neurodevelopment. wikipedia.orgmdpi.com |

| Regulation by Phosphorylation | Activated by Protein Kinase C (PKC). wikipedia.orgnih.gov | Inhibited by Protein Kinase A (PKA). wikipedia.org |

| Regulation by Palmitoylation | Yes, facilitates anchoring to synaptic vesicles. nih.gov | No. nih.gov |

Interconnection with the Tricarboxylic Acid (TCA) Cycle

The GABA shunt is intrinsically linked to the TCA cycle, a central metabolic pathway for energy production. frontiersin.orgnih.gov The shunt provides an alternative route for the conversion of α-ketoglutarate, a TCA cycle intermediate, to succinate (B1194679), another intermediate of the cycle. ontosight.airesearchgate.net In the conventional TCA cycle, α-ketoglutarate is converted to succinyl-CoA by α-ketoglutarate dehydrogenase, and then to succinate by succinyl-CoA synthetase. The GABA shunt bypasses these two enzymatic steps. frontiersin.org

The process begins with the transamination of α-ketoglutarate to form glutamate. nih.gov Glutamate is then decarboxylated by GAD to produce GABA. nih.gov GABA is subsequently converted to succinic semialdehyde by the enzyme GABA transaminase (GABA-T). wikipedia.org Finally, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which can then re-enter the TCA cycle. ontosight.airesearchgate.net This connection allows for the modulation of the TCA cycle activity and provides a mechanism for the synthesis and conservation of GABA. nih.govnih.gov

Polyamine Degradation Pathway

Besides the GABA shunt, 4-aminobutanoic acid can also be synthesized from the degradation of polyamines, such as putrescine and spermidine (B129725). frontiersin.orgnih.gov This pathway is considered a secondary route for GABA production in the brain but can be significant under certain conditions. wikipedia.orgwikipedia.org

Role of Key Enzymes (e.g., Diamine Oxidase, Polyamine Oxidase, 4-Aminobutyraldehyde Dehydrogenase)

The conversion of polyamines to GABA involves a series of enzymatic reactions. Diamine oxidase (DAO) and polyamine oxidase (PAO) are key enzymes in the initial steps of this pathway. nih.govnih.gov DAO primarily acts on putrescine, while PAO is involved in the breakdown of spermidine and spermine. nih.govnih.gov These enzymes catalyze the conversion of polyamines into 4-aminobutyraldehyde. wikipedia.orgnih.gov

Subsequently, 4-aminobutyraldehyde is dehydrogenated by 4-aminobutyraldehyde dehydrogenase (AMADH), also known as aldehyde dehydrogenase 1a1 (ALDH1a1), to produce GABA. nih.govstanford.edu This pathway has been shown to be an evolutionarily conserved mechanism for GABA synthesis. stanford.edu In some contexts, monoamine oxidase B (MAO-B) can also participate in the conversion of putrescine to 4-aminobutyraldehyde. wikipedia.orgwikipedia.org

| Enzyme | Substrate(s) | Product |

|---|---|---|

| Diamine Oxidase (DAO) | Putrescine, Histamine. nih.govwikipedia.org | 4-Aminobutyraldehyde, Imidazole acetaldehyde. nih.govwikipedia.org |

| Polyamine Oxidase (PAO) | Spermidine, Spermine. nih.gov | 4-Aminobutyraldehyde. nih.gov |

| 4-Aminobutyraldehyde Dehydrogenase (AMADH) | 4-Aminobutyraldehyde. nih.gov | 4-Aminobutanoic acid (GABA). nih.gov |

Catabolism of 4-Aminobutanoic Acid

The breakdown of 4-aminobutanoic acid is primarily mediated by the enzyme GABA transaminase, which is a crucial component of the GABA shunt, ensuring the recycling of GABA back into the TCA cycle. wikipedia.orgnih.gov

Function of GABA Transaminase (GABA-T)

GABA transaminase (GABA-T), also known as 4-aminobutyrate aminotransferase, is a mitochondrial enzyme that catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate. wikipedia.orgwikipedia.org This reaction is a transamination process where the amino group from GABA is transferred to α-ketoglutarate. wikipedia.orglibretexts.org The newly formed glutamate can then be used for various metabolic purposes, including the resynthesis of GABA via GAD, thus completing the GABA shunt loop. wikipedia.org The succinic semialdehyde produced is subsequently oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH) and enters the TCA cycle. nih.govwikipedia.org The activity of GABA-T is critical for maintaining the balance of GABA levels in the brain, and its inhibition can lead to an increase in GABA concentrations. patsnap.com

Succinic Semialdehyde Dehydrogenase (SSADH) and Re-entry into TCA Cycle

The catabolism of 4-aminobutanoic acid is a two-step process that occurs within the mitochondria and is known as the GABA shunt. youtube.com This pathway allows for the recycling of GABA back into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.

The first step involves the conversion of GABA to succinic semialdehyde (SSA) by the enzyme GABA transaminase (GABA-T). nih.govresearchgate.net This reaction is coupled with the transamination of α-ketoglutarate to glutamate. nih.gov

The second and critical step is the oxidation of SSA to succinate, a key intermediate of the TCA cycle. This reaction is catalyzed by the enzyme succinic semialdehyde dehydrogenase (SSADH) . youtube.commdpi.comnih.gov The succinate produced can then re-enter the TCA cycle, contributing to cellular energy metabolism. nih.govnih.gov The GABA shunt effectively bypasses two steps of the TCA cycle, from α-ketoglutarate to succinate. nih.gov

A deficiency in the SSADH enzyme, caused by mutations in the ALDH5A1 gene, leads to a rare autosomal recessive disorder known as SSADH deficiency. nih.gov This results in the accumulation of GABA and a neurotoxic byproduct, gamma-hydroxybutyric acid (GHB), leading to a range of neurological and developmental problems. mdpi.comtmslab.orgyoutube.com

Regulatory Mechanisms of 4-Aminobutanoic Acid Homeostasis

The maintenance of stable levels of 4-aminobutanoic acid, or homeostasis, is achieved through a complex interplay of regulatory mechanisms that control its synthesis and degradation. nih.govnih.gov

Genetic and Transcriptional Control of Biosynthetic and Catabolic Enzymes

The expression of genes encoding the key enzymes in GABA metabolism is a fundamental level of regulation. The primary enzyme for GABA synthesis, glutamate decarboxylase (GAD), exists in two main isoforms, GAD65 and GAD67, which are products of two different genes. nih.gov The expression of these genes can be modulated to control the rate of GABA synthesis. For instance, studies in plants have shown that the expression of GAD genes can be enhanced or repressed by specific transcription factors in response to environmental changes. adelaide.edu.au

Similarly, the genes involved in GABA catabolism, such as those for GABA transaminase (ABAT) and SSADH (ALDH5A1), are also subject to transcriptional control. nih.govfrontiersin.org For example, research has shown that fibroblast growth factor 21 (FGF21) can lead to the transcriptional repression of genes associated with GABA catabolism, thereby increasing GABA concentrations. nih.gov In some bacteria, a transcriptional regulator called GabR controls the expression of the operon responsible for GABA transport and metabolism. frontiersin.org Furthermore, post-transcriptional gene regulation, involving RNA-binding proteins, can also influence the expression of GABA receptors, adding another layer of control over GABA signaling. frontiersin.org

Allosteric and Cofactor-Dependent Modulation of Enzyme Activities

The activity of enzymes in the GABA pathway can be rapidly modulated by the binding of molecules to sites other than the active site, a process known as allosteric modulation. wikipedia.org For instance, GAD activity is dependent on the cofactor pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. nih.gov A significant portion of GAD in the brain exists as an inactive apoenzyme (without PLP bound), which can be quickly activated by binding to PLP when there is an increased demand for GABA. nih.gov

Positive allosteric modulators (PAMs) are substances that can bind to GABA receptors at a site distinct from the GABA binding site and increase the receptor's activity. wikipedia.org Examples of such modulators include benzodiazepines, barbiturates, and neurosteroids, which enhance the inhibitory effect of GABA. wikipedia.orgnih.gov Some naturally occurring molecules, like the plant-derived compound farnesol, have also been shown to act as positive allosteric modulators of GABA receptors. nih.gov

Influence of Intracellular and Extracellular Environmental Cues (e.g., pH, Ca²⁺, Stressors)

The synthesis and accumulation of 4-aminobutanoic acid are highly responsive to various environmental signals.

pH: Cytosolic pH can significantly influence GABA accumulation. A decrease in pH can stimulate the activity of glutamate decarboxylase (GAD), leading to increased GABA production. oup.com This mechanism is thought to be a way for cells to regulate their internal pH. Studies on germinating beans and certain bacteria have shown that an acidic environment is more conducive to GABA accumulation. frontiersin.orgnih.govresearchgate.net

Calcium (Ca²⁺): Intracellular calcium levels play a crucial role in GABA signaling and metabolism. In some neurons, GABA can induce an increase in intracellular Ca²⁺ by causing membrane depolarization and activating voltage-gated calcium channels. frontiersin.orgnih.govnih.gov This influx of calcium can then trigger various downstream signaling pathways. The activity of some GAD isoforms is also modulated by calmodulin, a calcium-binding protein, directly linking GABA synthesis to intracellular calcium levels. mdpi.com

Stressors: Both biotic and abiotic stressors can trigger a rapid accumulation of GABA in organisms ranging from plants to mammals. researchgate.netcasi.org In plants, stressors like mechanical stimulation, temperature changes, and water stress lead to a significant increase in GABA levels. oup.comresearchgate.netresearchgate.net In humans, acute psychological stress has been shown to alter GABA levels in the brain, although the direction of change can vary depending on the type and duration of the stressor. nih.govnih.gov This stress-induced modulation of the GABA system is implicated in the pathophysiology of stress-related psychiatric illnesses. nih.gov

4 Aminobutanoic Acid Receptors and Signal Transduction Mechanisms

Ionotropic GABA(A) Receptors

GABA(A) receptors are ligand-gated ion channels that are fundamental to fast synaptic inhibition in the CNS. gabather.com These receptors are part of the Cys-loop superfamily, which also includes nicotinic acetylcholine (B1216132), 5-HT3, and glycine (B1666218) receptors. guidetopharmacology.org Upon activation by GABA, these receptors undergo a conformational change that opens an intrinsic channel, selectively allowing the passage of chloride (Cl⁻) and, to a lesser extent, bicarbonate (HCO₃⁻) ions across the neuronal membrane. wikipedia.org

Molecular Architecture and Subunit Composition (e.g., α, β, γ, δ, ε, π, θ)

The GABA(A) receptor is a heteropentameric protein complex, meaning it is assembled from five distinct subunit proteins that form a central pore. researchgate.netwilliams.edu Each subunit features a large extracellular N-terminal domain, four transmembrane domains (TM1-TM4), and a significant intracellular loop between the TM3 and TM4 domains. nih.govbarrowneuro.org The ion-conducting pore is lined by the second transmembrane domain (TM2) of each of the five subunits. barrowneuro.org

The vast functional diversity of GABA(A) receptors arises from the variety of subunits that can form the pentameric structure. williams.edu In mammals, 19 different subunit genes have been identified and are grouped into several subfamilies. nih.govresearchgate.net The existence of these different subunits allows for a multitude of receptor isoforms, each with distinct physiological and pharmacological properties. nih.gov The most common GABA(A) receptor configuration in the brain consists of two α subunits, two β subunits, and one γ subunit (α₂β₂γ). guidetopharmacology.orgwikipedia.orgresearchgate.net

Table 1: GABA(A) Receptor Subunit Subfamilies

| Subunit Subfamily | Isoforms |

|---|---|

| Alpha (α) | α1, α2, α3, α4, α5, α6 |

| Beta (β) | β1, β2, β3 |

| Gamma (γ) | γ1, γ2, γ3 |

| Delta (δ) | δ |

| Epsilon (ε) | ε |

| Pi (π) | π |

| Theta (θ) | θ |

| Rho (ρ) | ρ1, ρ2, ρ3 |

This table summarizes the known subunit subfamilies and their respective isoforms that contribute to the formation of GABA(A) receptors. nih.govguidetopharmacology.org

The specific combination of subunits not only influences the receptor's properties but also its location in the neuron. For instance, receptors containing α2, α3, and β3 subunits are often concentrated at synapses, mediating transient (phasic) inhibition. nih.gov In contrast, subtypes containing δ subunits are typically found outside the synapse (extrasynaptically) and are involved in generating a more persistent (tonic) form of inhibition. nih.gov

Regulation of Chloride Ion Conductance and Electrochemical Gradients

The binding of GABA to the GABA(A) receptor triggers the opening of its integrated ion channel, which is selectively permeable to chloride ions. gabather.comwikipedia.org The subsequent flow of these negatively charged ions is dictated by the transmembrane electrochemical gradient for chloride. nih.gov In most mature neurons, the intracellular chloride concentration is lower than the extracellular concentration. Consequently, when the channel opens, chloride ions flow into the cell. wikipedia.org This influx of negative charge makes the neuron's membrane potential more negative, a process known as hyperpolarization. youtube.com This hyperpolarized state moves the neuron further away from the threshold required to fire an action potential, thus producing an inhibitory effect. wikipedia.orgyoutube.com

The physiological effect of GABA(A) receptor activation is critically dependent on the chloride electrochemical gradient. nih.gov In certain situations, such as during early development or under pathological conditions, the intracellular chloride concentration can be unusually high. nih.gov Under these circumstances, the opening of the GABA(A) channel can lead to an efflux of chloride ions, causing depolarization instead of hyperpolarization, and resulting in an excitatory effect. nih.gov

Metabotropic GABA(B) Receptors

In contrast to the fast-acting ionotropic receptors, GABA(B) receptors are metabotropic. ontosight.ai They are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory responses by activating intracellular signal transduction pathways. nih.gov These receptors are involved in modulating neuronal excitability and synaptic transmission. ontosight.ai Functionally, GABA(B) receptors are obligate heterodimers, composed of two distinct subunits, GB1 and GB2. nih.gov

G-Protein Coupled Signaling Cascades

The activation of a GABA(B) receptor begins when GABA binds to the extracellular domain of the GB1 subunit. nih.gov This binding event triggers a conformational change that activates the associated heterotrimeric G-protein, typically of the Gαi/o class. ontosight.ainih.gov The G-protein then dissociates into its Gα and Gβγ subunits, which act as downstream effectors. ontosight.ai

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. ontosight.ainih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com The Gβγ subunit, on the other hand, can directly modulate the activity of ion channels. ontosight.ainih.gov This entire process is slower than ionotropic signaling, taking hundreds of milliseconds to develop. nih.gov The coupling of the G-protein is a critical step that induces the significant conformational changes in the receptor required for its full activation. nih.gov

Presynaptic and Postsynaptic Modulatory Actions on Ion Channels

GABA(B) receptors are located on both presynaptic terminals and postsynaptic membranes, where they exert distinct modulatory effects on ion channels. nih.govnih.gov

Presynaptic Modulation: At presynaptic terminals, GABA(B) receptors act as both autoreceptors (on GABAergic neurons) and heteroreceptors (on neurons releasing other neurotransmitters, like glutamate). nih.gov Their primary function here is to inhibit neurotransmitter release. researchgate.netnih.gov This is achieved mainly through the action of the Gβγ subunit, which inhibits voltage-gated calcium channels (specifically N-type and P/Q-type). nih.govnih.govjneurosci.org By reducing calcium influx into the presynaptic terminal, GABA(B) receptor activation suppresses the fusion of synaptic vesicles with the membrane, thereby decreasing the amount of neurotransmitter released into the synapse. nih.gov

Postsynaptic Modulation: On the postsynaptic membrane, the activation of GABA(B) receptors typically leads to a slow, prolonged hyperpolarization of the neuron. researchgate.net This inhibitory postsynaptic potential (IPSP) is primarily mediated by the Gβγ subunit, which activates G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govresearchgate.net The opening of these channels allows potassium ions (K⁺) to flow out of the cell, making the membrane potential more negative and thus inhibiting neuronal firing. youtube.comnih.gov

The distinct localization and function are partly due to different splice variants of the GB1 subunit. The GABA(B1a) variant is preferentially targeted to presynaptic terminals, while the GABA(B1b) variant is found on postsynaptic dendrites and spines, where it is primarily responsible for coupling to potassium channels. nih.govphysiology.org

Table 2: Summary of GABA(B) Receptor Modulatory Actions

| Location | Primary Effector Channel | Molecular Subunit | Consequence |

|---|---|---|---|

| Presynaptic | Voltage-Gated Ca²⁺ Channels (N-type, P/Q-type) | Gβγ | Inhibition of neurotransmitter release |

| Postsynaptic | G-protein-gated Inwardly Rectifying K⁺ (GIRK) Channels | Gβγ | Slow hyperpolarization (IPSP) |

This table summarizes the principal pre- and postsynaptic actions of GABA(B) receptors on ion channels. nih.govnih.govnih.gov

Ionotropic GABA(C) Receptors (ρ Subunits)

Initially termed GABA(C) receptors due to their unique pharmacological properties, these receptors are now classified by NC-IUPHAR as a subtype of GABA(A) receptors, specifically the GABA(A)-ρ receptors. guidetopharmacology.orgnih.govwikipedia.org They are distinguished by their insensitivity to the typical modulators of GABA(A) receptors, such as bicuculline, benzodiazepines, and barbiturates. guidetopharmacology.orgsigmaaldrich.com

GABA(C) receptors are ionotropic, meaning they form a chloride ion channel that opens upon binding to GABA. barrowneuro.org This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. wikipedia.org These receptors are pentameric structures, assembled from ρ (rho) subunits. sigmaaldrich.comontosight.ai Three ρ subunits have been cloned in humans: ρ1, ρ2, and ρ3. wikipedia.orgsigmaaldrich.com While these subunits can form functional homomeric receptors (composed of only one type of ρ subunit), it is believed that native GABA(C) receptors are more likely hetero-oligomeric, consisting of different ρ subunits. sigmaaldrich.com There is also evidence that ρ subunits can co-assemble with GABA(A) receptor γ2 subunits, creating receptors with distinct properties. sigmaaldrich.com

The functional characteristics of GABA(C) receptors are notably different from other GABA receptors. They exhibit a high sensitivity to GABA and their activation results in a slow, sustained electrical response. sigmaaldrich.com This makes them the slowest ligand-gated channels identified to date. sigmaaldrich.com

The pharmacology of GABA(C) receptors is distinct. While insensitive to bicuculline, they can be blocked by picrotoxin, a chloride channel blocker, although some species-specific resistance exists due to mutations in the ρ2 subunit. sigmaaldrich.com The compound (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is recognized as a selective antagonist for GABA(C) receptors. sigmaaldrich.com

| Property | Description |

| Primary Subunits | ρ (rho) 1, 2, and 3 wikipedia.orgsigmaaldrich.com |

| Receptor Type | Ligand-gated chloride ion channel barrowneuro.org |

| Key Feature | Insensitive to bicuculline, benzodiazepines, and barbiturates guidetopharmacology.orgsigmaaldrich.com |

| Kinetics | Slow onset and offset, producing sustained responses sigmaaldrich.com |

| Primary Agonist | 4-Aminobutanoic Acid (GABA) sigmaaldrich.com |

| Selective Antagonist | (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) sigmaaldrich.com |

Differential Expression Patterns and Functional Plasticity of GABAergic Receptors

The inhibitory strength of GABAergic synapses is not fixed; it is highly dynamic and adapts to the changing activity of neural networks. creative-diagnostics.com This adaptability, known as functional plasticity, is crucial for brain development, learning, and memory. frontiersin.org It involves changes in the number, composition, and properties of GABA receptors at the synapse. nih.gov

Differential Expression:

GABA receptors, including their various subunits, are not uniformly distributed throughout the central nervous system. nih.govnih.gov Their expression patterns vary significantly across different brain regions, between different types of neurons, and even within different compartments of a single neuron (e.g., synaptic vs. extrasynaptic). nih.govmdpi.com

For instance, the retina has a particularly high expression of GABA(C) receptors composed of ρ subunits. wikipedia.orgsigmaaldrich.com In the amygdala, a key structure for processing emotions, the expression levels of different GABA(A) receptor subunits like α1, α3, α5, and γ1 differ significantly between its nuclei, suggesting distinct functional roles. nih.gov Even non-neuronal cells, such as astrocytes and oligodendrocyte progenitor cells, express functional GABA receptors, indicating a broad role for GABA signaling in the brain. mdpi.comfrontiersin.org This differential expression creates a vast potential for pharmacological and physiological diversity in GABAergic inhibition.

| Brain Region | Notable GABA Receptor Subunit Expression |

| Retina | High expression of ρ subunits (GABA(C) receptors) wikipedia.orgsigmaaldrich.com |

| Cerebellum | Abundant α1, α6, β2, β3, and γ2 subunits nih.govmdpi.com |

| Hippocampus | High levels of α5-containing GABA(A) receptors, particularly extrasynaptically sigmaaldrich.com |

| Amygdala (LA/BLA vs. Ce) | Significant differences in α1, α3, α5, γ1, γ2, δ, ε, and θ subunit mRNA expression nih.gov |

Functional Plasticity:

GABAergic synapses undergo both short-term and long-term plasticity. nih.gov Neuronal activity itself is a key regulator of GABA receptor function and localization. nih.gov For example, chronic blockade of neuronal activity can lead to an increase in GABA(A) receptor ubiquitination, a process that marks the receptor for degradation, thereby reducing its presence on the cell surface and weakening inhibitory synaptic transmission. nih.gov Conversely, increasing neuronal activity can enhance the stability of GABA(A) receptors on the plasma membrane. nih.gov

Mechanisms for this plasticity are complex and involve multiple signaling pathways. Postsynaptic calcium levels, often modulated by L-type voltage-gated calcium channels, can trigger signaling cascades involving enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII). embopress.orgmdpi.com This can lead to the phosphorylation of GABA receptor subunits, which in turn regulates the insertion of new receptors into the neuronal membrane, enhancing the inhibitory tone. embopress.org

Transport Systems for 4 Aminobutanoic Acid

Neuronal and Glial GABA Transporters (GATs)

The primary mechanism for clearing GABA from the extracellular space is its reuptake into presynaptic neurons and surrounding glial cells by a group of plasma membrane transporters known as GABA transporters (GATs). wikipedia.orgsigmaaldrich.com These proteins belong to the Solute Carrier 6 (SLC6) family of neurotransmitter/sodium symporters. wikipedia.org Four distinct GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). sigmaaldrich.com GAT-1 and GAT-3 are the most significant for brain function, with GAT-1 being predominantly expressed in neurons and GAT-3 primarily in astrocytes. wikipedia.orgtandfonline.comfrontiersin.org GAT-2 and BGT-1 are found at low levels in the brain, mainly in the meninges, and are more prominently expressed in peripheral tissues like the liver and kidneys. wikipedia.orgfrontiersin.org

The reuptake of GABA by GATs is an active, electrogenic process that is not directly dependent on ATP. wikipedia.org Instead, it is driven by the electrochemical gradients of sodium (Na+) and chloride (Cl−) ions across the plasma membrane. sigmaaldrich.comfrontiersin.org The transporters use the inward movement of these ions down their concentration gradients to power the translocation of GABA against its concentration gradient from the extracellular space into the cytoplasm. wikipedia.org This symport or co-transport mechanism is fundamental to the high-affinity binding and efficient clearance of GABA. wikipedia.orgsigmaaldrich.com The process is voltage-dependent and can even reverse direction if the ion gradients are sufficiently weakened, which can lead to calcium-independent GABA release. wikipedia.orgsigmaaldrich.com

The stoichiometry—the ratio of ions transported per GABA molecule—is a key characteristic of the transport mechanism. For GAT-1, the transport cycle is believed to involve the movement of 2 Na+ ions and 1 Cl- ion along with one molecule of GABA.

Table 1: Major GABA Transporters (GATs) in the Mammalian CNS

| Transporter | Gene (Human) | Primary Location | Key Characteristics |

|---|---|---|---|

| GAT-1 | SLC6A1 | Neurons, some astrocytes | The most abundant GAT in the brain; primary target for the anti-epileptic drug tiagabine. wikipedia.orgsigmaaldrich.comontosight.ai |

| GAT-2 | SLC6A13 | Low levels in the brain (meninges); liver, kidneys | Transports both GABA and taurine. wikipedia.org |

| GAT-3 | SLC6A11 | Astrocytes | Considered a "glial" transporter; plays a key role in regulating extrasynaptic GABA levels. wikipedia.orgfrontiersin.org |

| BGT-1 | SLC6A12 | Low levels in the brain (meninges); kidneys | Transports GABA and the osmolyte betaine. wikipedia.orgsigmaaldrich.com |

The distinct cellular and subcellular localizations of GATs are crucial for their role in shaping GABAergic neurotransmission. tandfonline.com GAT-1, located primarily on the terminals of GABAergic neurons, is positioned to rapidly remove GABA from the synaptic cleft. wikipedia.orgresearchgate.net This action terminates the phasic inhibitory signal mediated by synaptic GABAA receptors and allows for the recycling of GABA back into the presynaptic terminal. wikipedia.orgresearchgate.net

Vesicular Inhibitory Amino Acid Transporter (VIAAT)

Once GABA is in the cytoplasm of the presynaptic terminal, either through reuptake by GATs or de novo synthesis, it must be packaged into synaptic vesicles for subsequent release. youtube.com This function is performed by the Vesicular Inhibitory Amino Acid Transporter (VIAAT), also known as the vesicular GABA transporter (VGAT). ontosight.aiontosight.ai VIAAT is the product of the SLC32A1 gene and is responsible for loading both GABA and another inhibitory neurotransmitter, glycine (B1666218), into vesicles. nih.govguidetopharmacology.org

The transport of GABA into vesicles by VIAAT is an active process driven by a proton electrochemical gradient (ΔµH+) established by a vacuolar H+-ATPase on the vesicular membrane. guidetopharmacology.org VIAAT functions as an antiporter, exchanging protons from inside the vesicle for cytoplasmic GABA. guidetopharmacology.orgreactome.org This process concentrates GABA within synaptic vesicles to prepare them for exocytosis. ontosight.ai While the proton-antiporter model is widely accepted, some research suggests an alternative mechanism where VIAAT acts as a co-transporter, moving GABA into the vesicle along with chloride ions (Cl−) in a process dependent on the membrane potential (Δψ) across the vesicle. nih.govnih.gov Mice lacking the VIAAT gene die around birth and show a drastic reduction in the vesicular release of both GABA and glycine, confirming its essential role in inhibitory neurotransmission. guidetopharmacology.org

Table 2: Comparison of Plasma Membrane (GAT) and Vesicular (VIAAT) GABA Transporters

| Feature | Plasma Membrane Transporters (GATs) | Vesicular Inhibitory Amino Acid Transporter (VIAAT) |

|---|---|---|

| Protein Family | Solute Carrier 6 (SLC6) | Solute Carrier 32 (SLC32) |

| Location | Plasma membrane of neurons and glia | Membrane of synaptic vesicles |

| Primary Function | GABA reuptake from extracellular space | Packaging GABA into vesicles |

| Driving Force | Na+ and Cl- electrochemical gradients | Proton electrochemical gradient (H+-ATPase) |

| Transport Mechanism | Na+/Cl-/GABA symport (co-transport) | H+/GABA antiport (exchange) or Cl-/GABA co-transport |

| Effect on GABA | Terminates synaptic signal; regulates ambient levels | Prepares GABA for synaptic release |

Diverse Membrane Transporter Systems in Non-Neuronal Cells and Organisms

GABA transport is not exclusive to the nervous system; it is a fundamental process in a variety of non-neuronal cells and organisms, including plants.

In the human immune system, lymphocytes possess a functional GABAergic system, including GATs. imrpress.comresearchgate.net Studies have detected at least one GAT subtype in lymphocytes, with the expression and activity of these transporters increasing upon lymphocyte activation. imrpress.com Blockade of these transporters can inhibit lymphocyte proliferation, indicating that GATs play a functional role in the immune response. imrpress.comresearchgate.net

In plants, GABA is a key signaling molecule involved in development, growth, and responses to environmental stress. tandfonline.comnih.gov Its transport across cell and organelle membranes is facilitated by several families of transporters. mdpi.comencyclopedia.pub These include:

GABA Transporters (GATs): Plants have GAT homologues, such as AtGAT1 in Arabidopsis, which transport GABA from the apoplast into the cytoplasm. mdpi.comencyclopedia.pub Plant GATs can be high-affinity or low-affinity, allowing for efficient uptake across a range of GABA concentrations. oup.com

Aluminum-Activated Malate (B86768) Transporters (ALMTs): These anion channels are surprisingly efficient bidirectional GABA transporters. tandfonline.commdpi.com They can facilitate both GABA influx and efflux across the plasma membrane, playing a role in processes like root growth. tandfonline.com

Bidirectional Amino Acid Transporters (BATs): Located on the mitochondrial membrane, these transporters are involved in moving amino acids, including potentially GABA. encyclopedia.pub

Cationic Amino Acid Transporters (CATs): Found on the vacuolar membrane (tonoplast), these transporters are responsible for the two-way transport of GABA between the cytoplasm and the vacuole, a major storage site for amino acids in plants. encyclopedia.pub

Table 3: GABA Transporter Systems in Plants

| Transporter Family | Location | Function |

|---|---|---|

| GABA Transporters (GATs) | Plasma membrane | High- and low-affinity uptake of GABA from the apoplast. mdpi.comoup.com |

| Aluminum-Activated Malate Transporters (ALMTs) | Plasma membrane | Bidirectional transport (influx and efflux) of GABA. tandfonline.commdpi.com |

| Bidirectional Amino Acid Transporters (BATs) | Mitochondrial membrane | Bidirectional transport of amino acids. encyclopedia.pub |

| Cationic Amino Acid Transporters (CATs) | Vacuolar membrane (tonoplast) | Two-way transport of GABA between cytoplasm and vacuole. encyclopedia.pub |

Molecular Mechanisms of GABA Release

The primary mechanism for the release of GABA into the synaptic cleft is through the process of calcium-dependent exocytosis. Following the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca2+. This rise in intracellular calcium triggers the fusion of GABA-loaded synaptic vesicles with the presynaptic membrane, releasing their contents into the synapse. youtube.com The amount of neurotransmitter in a single vesicle and the rate of release determine the initial concentration profile of GABA in the synaptic cleft. cambridge.orgcambridge.org

In addition to this canonical vesicular release, GABA can also be released from cells through a non-vesicular mechanism. This occurs via the reversal of the plasma membrane GATs. sigmaaldrich.com Under conditions that weaken the transmembrane ion gradients that drive GABA uptake, such as a significant rise in intracellular Na+ or membrane depolarization, GATs can operate in reverse, transporting GABA out of the cell and into the extracellular space. sigmaaldrich.com This form of release has been observed in various cell types and may contribute to ambient GABA levels under specific physiological or pathological conditions. sigmaaldrich.com

Roles of 4 Aminobutanoic Acid in Neural Development and Function

Developmental Shift of GABAergic Action

One of the most fascinating aspects of GABA's role in development is the functional switch it undergoes, from being an excitatory neurotransmitter in the immature brain to an inhibitory one in the mature brain. miragenews.com This transition is fundamental for the proper wiring of the nervous system.

Regulation by Chloride Co-transporters (NKCC1, KCC2)

The shift in GABA's action is primarily governed by the differential expression of two key chloride co-transporters: the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporter 2 (KCC2). mdpi.comunimelb.edu.auualberta.ca In immature neurons, a high expression of NKCC1 leads to an accumulation of chloride ions inside the cell. ualberta.canih.gov Consequently, when GABA binds to its ionotropic receptors (GABA-A receptors), chloride ions flow out of the neuron, causing a depolarization that is excitatory. miragenews.com

As development progresses, the expression of NKCC1 decreases while the expression of KCC2, which extrudes chloride from the cell, increases. mdpi.comunimelb.edu.au This leads to a lower intracellular chloride concentration. In mature neurons, the activation of GABA-A receptors results in an influx of chloride ions, causing hyperpolarization and thus, inhibition. nih.gov This developmental switch from GABAergic excitation to inhibition is a critical step in the maturation of synaptic transmission. unimelb.edu.au

| Developmental Stage | Dominant Chloride Co-transporter | Intracellular Chloride Concentration | Effect of GABA-A Receptor Activation |

| Immature Neuron | NKCC1 | High | Depolarization (Excitatory) |

| Mature Neuron | KCC2 | Low | Hyperpolarization (Inhibitory) |

Impact on Early Neurogenesis and Circuit Formation

The initial excitatory action of GABA is not a paradoxical anomaly but a crucial element for early brain development. This GABA-induced depolarization provides the first excitatory drive in many brain regions, which is essential for activity-dependent processes. It influences a wide array of developmental events, including the proliferation of neural stem cells, the migration of newly formed neurons, and the initial formation of neural circuits. The spontaneous depolarizations caused by GABA are thought to be a key signal for the formation and refinement of synapses before the glutamatergic system fully matures. miragenews.com

Regulation of Neuronal Morphogenesis and Synaptogenesis

GABA's influence extends to the physical shaping of neurons and the establishment of connections between them. It plays a significant role in neuronal morphogenesis (the development of neuronal shape) and synaptogenesis (the formation of synapses).

Influence on Neural Progenitor Cell Proliferation and Differentiation

GABA signaling has a complex and context-dependent role in regulating the proliferation and differentiation of neural progenitor cells (NPCs). In some instances, GABAergic signaling, through GABA-A receptors, can inhibit DNA synthesis in cortical progenitor cells, thereby controlling their numbers. Conversely, activation of GABA-B receptors on neural progenitor cells has been shown to promote proliferation and preferentially guide their differentiation towards a neuronal lineage. This suggests that different GABA receptor subtypes can fine-tune the balance between self-renewal and differentiation of NPCs.

Control of Neuronal Migration and Axon/Dendrite Elongation

The proper migration of neurons to their final destination in the developing brain is critical for establishing correct neural circuitry. GABA acts as a key guidance cue in this process. Depending on the context and the type of GABA receptor activated, GABA can act as a "go" or "stop" signal for migrating neurons. For instance, in the developing cortex, GABA can promote the radial migration of neurons.

Furthermore, GABAergic signaling is involved in the growth and elongation of axons and dendrites, the specialized processes that neurons use to send and receive signals. Studies have shown that GABA, acting through GABA-A receptors, can stimulate the elongation of axons, a crucial step in the formation of long-range connections in the brain. Interestingly, research suggests that local GABA release can induce the formation of both inhibitory and excitatory synaptic structures, highlighting its role as a key architect in shaping the synaptic landscape of the developing cortex.

GABAergic Interneurons and Cortical Circuitry

GABAergic interneurons, though representing a minority of the neuronal population in the cortex, are essential for the proper functioning of cortical circuits. They are the primary source of inhibitory control, balancing the excitatory activity of principal neurons and preventing runaway excitation.

These interneurons are a highly diverse population, with different subtypes exhibiting unique morphological, electrophysiological, and molecular characteristics. This diversity allows them to play a wide range of roles in cortical function, including:

Sensory feature selectivity: Sharpening the tuning of neurons to specific sensory inputs.

Generation of cortical rhythms: Participating in the synchronized firing of neuronal populations, which is crucial for various cognitive functions.

Temporal precision of pyramidal cell firing: Ensuring that the principal neurons fire action potentials at the right time.

Heterogeneity and Classification of Interneuron Subtypes

GABAergic interneurons are not a monolithic population; they are a diverse group of cells classified based on their anatomical, molecular, and electrophysiological properties. nih.gov This heterogeneity is a cornerstone of cortical circuit function, providing a wide array of possibilities for regulating neuronal activity. frontiersin.org

Major subtypes of interneurons are identified by the expression of specific molecular markers. These include, but are not limited to:

Parvalbumin (PV)-expressing interneurons: These are typically fast-spiking basket cells that target the perisomatic region of pyramidal neurons, providing powerful inhibition. nih.gov

Somatostatin (SST)-expressing interneurons: This group includes Martinotti cells, which target the distal dendrites of pyramidal neurons. frontiersin.org

Vasoactive Intestinal Peptide (VIP)-expressing interneurons: These interneurons primarily target other interneurons, thereby disinhibiting pyramidal cells.

Id2-expressing interneurons: Recent research has identified further subclasses based on gene expression, such as those expressing the inhibitor of DNA binding 2 (Id2) protein.

The table below summarizes key characteristics of major interneuron subtypes.

| Interneuron Subtype | Primary Molecular Marker | Common Morphological Features | Primary Postsynaptic Target |

| Basket Cells | Parvalbumin (PV) | "Basket-like" axonal arborization | Soma and proximal dendrites of pyramidal neurons |

| Martinotti Cells | Somatostatin (SST) | Axons ascending to superficial cortical layers | Distal dendrites of pyramidal neurons |

| Bipolar/Bitufted Cells | Vasoactive Intestinal Peptide (VIP) | Vertically oriented dendrites | Other interneurons |

| Neurogliaform Cells | Neuropeptide Y (NPY) | Dense, local axonal and dendritic arborizations | Dendrites of pyramidal neurons and other interneurons |

| Chandelier Cells | Parvalbumin (PV) | Axon terminals forming "cartridges" | Axon initial segment of pyramidal neurons |

This table provides a simplified overview of a highly complex and continuously refined classification system.

Fate-mapping studies have revealed that different interneuron subtypes originate from distinct embryonic regions. For instance, parvalbumin- and somatostatin-expressing interneurons primarily arise from the medial ganglionic eminence (MGE), while calretinin-expressing interneurons appear to originate mainly from the caudal ganglionic eminence (CGE). nih.gov

Contributions to Cortical Network Oscillations and Information Processing

GABAergic interneurons are fundamental to the generation and synchronization of network oscillations, which are rhythmic fluctuations in the collective activity of neuronal populations. nih.govnih.gov These oscillations are critical for various cognitive functions, including information processing, working memory, and sensory perception. nih.govnih.gov

Fast synaptic inhibition mediated by specific subtypes of GABA neurons, particularly PV-expressing interneurons, is essential for producing gamma oscillations (30-80 Hz). nih.govnih.gov These oscillations are thought to facilitate communication between different cortical areas and bind together neural representations of sensory information. nih.gov A single GABA neuron can synchronize the activity of numerous postsynaptic cells, enabling the entrainment of large neuronal ensembles. nih.gov

The interplay between excitatory glutamatergic input and GABAergic inhibition is crucial for the induction and maintenance of these network rhythms. nih.gov Glutamatergic excitation recruits GABA neurons, which in turn provide the synchronized inhibition necessary for oscillatory activity. nih.gov

Developmental Trajectories and Maturation of Interneuron Populations

The development of cortical interneurons is a protracted and complex process involving several key stages: neurogenesis, migration, laminar allocation, synaptogenesis, and circuit refinement. nih.gov Interneurons are born in the subpallium and undergo a long tangential migration to reach their final destinations in the cortex. nih.govpnas.org

During early postnatal development, the maturation of GABAergic connectivity is influenced by both genetic programs and neuronal activity. nih.gov Sensory experience plays a role in shaping the density of inhibitory synapses. nih.gov The maturation of different interneuron subtypes occurs at different rates. For example, at early postnatal stages, a single GABAergic neuron can effectively control the activity of hundreds of other cells, while some interneuron subtypes are still relatively immature. nih.gov

The transcription factor FoxG1 has been shown to play a dynamic role in guiding interneuron migration and laminar positioning. pnas.org The correct expression levels of FoxG1 at different developmental stages are critical for the proper distribution of interneurons within the cortical layers. pnas.org The maturation of specific interneuron populations, such as SST+ interneurons, is crucial for the development of deep-layer cortical circuits. nih.gov This process is also influenced by programmed cell death, which refines the number of both excitatory and inhibitory neurons to establish functional networks. frontiersin.org

Synaptic Plasticity of GABAergic Systems

For a long time, synaptic plasticity was thought to be a feature primarily of excitatory glutamatergic synapses, with inhibitory synapses considered relatively stable. frontiersin.orgtamiu.edu However, a growing body of evidence has demonstrated that GABAergic synapses exhibit various forms of long-lasting plasticity, adding another layer of complexity and versatility to the regulation of neural circuits. frontiersin.orgtamiu.edu

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) of Inhibitory Synapses

Similar to their excitatory counterparts, inhibitory synapses can undergo both long-term potentiation (LTP), a persistent strengthening of synaptic transmission, and long-term depression (LTD), a persistent weakening of synaptic transmission. nih.govnih.gov These forms of plasticity are activity-dependent and are crucial for the refinement and adaptation of neural circuits throughout life. frontiersin.orgnih.gov

The induction of LTP and LTD at inhibitory synapses can be triggered by various patterns of neuronal activity, including high-frequency stimulation and the coincident firing of presynaptic and postsynaptic neurons. nih.govnih.gov For instance, in the hippocampus, high-frequency stimulation can lead to either LTP or LTD of GABAergic synapses, depending on the specific conditions. nih.gov This plasticity can be homosynaptic, affecting only the stimulated synapses, or heterosynaptic, affecting neighboring synapses as well. nih.govnih.gov

Presynaptic and Postsynaptic Mechanisms Underlying GABAergic Plasticity

The molecular mechanisms underlying the plasticity of GABAergic synapses involve changes at both the presynaptic and postsynaptic terminals. frontiersin.orgnih.gov

Presynaptic Mechanisms:

Changes in GABA Release: The probability of GABA release from the presynaptic terminal can be modulated. This can be influenced by retrograde signaling molecules, such as endocannabinoids, which are released from the postsynaptic neuron and act on presynaptic cannabinoid receptors to suppress GABA release. nih.gov

Modulation of Presynaptic Calcium Channels: Changes in the function of presynaptic voltage-gated calcium channels can alter the amount of GABA released per action potential. pnas.org

Postsynaptic Mechanisms:

Changes in GABA-A Receptor Number and Function: The number and properties of postsynaptic GABA-A receptors can be modified. nih.gov LTP at inhibitory synapses can involve the insertion of additional GABA-A receptors into the postsynaptic membrane, while LTD can be associated with their removal. nih.gov

Phosphorylation of GABA-A Receptors: The phosphorylation state of GABA-A receptors and associated scaffolding proteins, like gephyrin, can alter their function and clustering at the synapse. nih.gov For example, CaMKII-dependent phosphorylation has been implicated in the potentiation of inhibitory synapses in the cerebellum. nih.gov

Shifts in the Chloride Gradient: Changes in the intracellular chloride concentration can alter the driving force for GABA-A receptor-mediated currents, thereby affecting the strength of inhibition. nih.gov

The following table outlines some of the key molecular players involved in GABAergic plasticity.

| Plasticity Component | Key Molecules and Processes |

| Presynaptic | Endocannabinoids, Presynaptic Cannabinoid Receptors, Voltage-gated Calcium Channels |

| Postsynaptic | GABA-A Receptors, Gephyrin, CaMKII, Protein Kinases and Phosphatases, Intracellular Chloride Concentration |

Phasic and Tonic Inhibition Plasticity

GABAergic inhibition can be broadly divided into two main types: phasic and tonic inhibition.

Phasic inhibition is mediated by the transient activation of synaptic GABA-A receptors in response to the release of GABA from a presynaptic terminal. frontiersin.orgfrontiersin.org It provides rapid, point-to-point inhibitory control.

Both phasic and tonic inhibition are subject to plasticity. tamiu.edunih.gov Studies have shown that these two forms of inhibition can be independently regulated by different signaling pathways. nih.gov For example, in the visual cortex, the maintenance of basal phasic inhibition depends on intracellular calcium and CaMKII, while tonic inhibition relies on protein kinase A (PKA) activity. nih.gov

Non Neuronal Functions and Signaling of 4 Aminobutanoic Acid

Roles in Plant Biology

In plants, GABA is a multifaceted molecule involved in everything from stress mitigation to the regulation of growth and development. frontiersin.org It is primarily synthesized from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD) and is metabolized through a pathway known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This shunt not only contributes to energy metabolism but also positions GABA at the crucial intersection of carbon and nitrogen metabolic pathways. nih.govstanford.edu The concentration of GABA in plant tissues can increase rapidly and significantly in response to various environmental cues, underscoring its importance as a stress-responsive signal. biologists.com

Mediation of Abiotic Stress Responses (e.g., Hypoxia, Salinity, Drought)

A primary and extensively studied role of GABA in plants is its function in mediating responses to abiotic stresses. stanford.edunih.gov Plants accumulate substantial levels of GABA when faced with adverse environmental conditions such as drought, salinity, extreme temperatures, and hypoxia (low oxygen). nih.govnih.gov This accumulation is a key component of the plant's stress tolerance strategy.

Under drought and salinity stress, GABA contributes to osmotic regulation, helping to maintain cell turgor and water balance. stanford.edumanchester.ac.uk It also functions in protecting cellular structures from damage caused by reactive oxygen species (ROS), which are often produced in excess during stress. nih.gov GABA achieves this by enhancing the activity of antioxidant enzymes, thereby scavenging harmful ROS and reducing oxidative damage, which is often measured by markers like malondialdehyde (MDA) content. nih.gov

Research has demonstrated that GABA signaling can regulate stomatal opening. During drought, GABA can inhibit anion influx into guard cells, leading to reduced stomatal aperture, which helps conserve water. nih.govbiologists.com In response to various stresses, a common initial event is an increase in cytosolic calcium (Ca²⁺). This Ca²⁺ can bind to calmodulin, which in turn activates GAD, leading to the rapid synthesis and accumulation of GABA. nih.govnih.gov

The following table summarizes research findings on the role of GABA in mediating abiotic stress in various plant species.

| Plant Species | Abiotic Stress | Observed Effects of GABA | Reference(s) |

| Mungbean (Vigna radiata) | Salinity | Enhances salinity tolerance by regulating nitrogen metabolism and antioxidant potential. | springernature.com |

| Poplar (Populus alba × P. glandulosa) | Salinity (NaCl), Heavy Metal (CdCl₂) | Activates the GABA shunt, altering the carbon-nitrogen balance to mitigate stress. | nih.gov |

| Barley (Hordeum vulgare) | Salinity | Higher endogenous GABA content enhances salt stress tolerance. | nih.gov |

| Wheat (Triticum aestivum) | Chilling Stress | Increases proline content, alleviating chilling stress. | nih.gov |

| Banana & Peach | Chilling Injury (Post-harvest) | Alleviates chilling injury during cold storage. | nih.gov |

| General | Drought | Increases osmolytes and leaf turgor, regulates antioxidants to reduce oxidative damage. | manchester.ac.uk |

| General | Hypoxia | Regulates intracellular pH and maintains carbon-nitrogen balance through the GABA shunt. | nih.gov |

Regulation of Plant Growth, Development, and Metabolism

GABA is not just a stress signal; it is also an intrinsic regulator of plant growth and development. frontiersin.org Its influence extends to various stages of the plant life cycle, including seed germination, root elongation, pollen tube guidance, and fruit ripening. nih.gov However, the effect of GABA is often concentration-dependent.

For instance, while GABA can promote the expression of genes like α-amylase to facilitate starch degradation during seed germination, excessively high concentrations can inhibit this process, as well as the elongation of primary roots and hypocotyls. nih.gov In tomato plants, GABA levels are high in unripe fruit and decline during ripening; artificially increasing GABA levels can lead to stunted growth and delayed flowering. nih.gov Research has identified that GABA can modulate plant growth by regulating the activity of specific anion transporters known as aluminium-activated malate (B86768) transporters (ALMTs), which are involved in processes like root growth and pollen tube elongation. frontiersin.org

The table below details some of the specific roles of GABA in plant growth and development.

| Developmental Process | Plant/System Studied | Role of GABA | Reference(s) |

| Seed Germination | General | Activates α-amylase gene expression; high concentrations can be inhibitory. | nih.gov |

| Root Growth | General | Excess GABA can inhibit primary root and adventitious root elongation. | nih.gov |

| Pollen Tube Growth | General | Acts as a signaling molecule to guide the pollen tube to the ovule. | nih.govbiologists.com |

| Fruit Ripening | Tomato (Solanum lycopersicum) | High GABA levels in unripe fruit decline during ripening; overexpression stunts growth. | nih.gov |

| Hypocotyl Elongation | Soybean | Mechanical stimulation increases GABA and reduces elongation, but external application does not. | researchgate.net |

| General Growth | Arabidopsis, Wheat, Grapevine | Regulates root growth and tolerance to pH and aluminum ions via ALMT transporters. | frontiersin.org |

Integration with Carbon and Nitrogen Metabolic Pathways

GABA is centrally positioned at the interface between carbon (C) and nitrogen (N) metabolism in plants. nih.govresearchgate.net The GABA shunt pathway channels nitrogen and carbon from glutamate into the TCA cycle, ultimately producing succinate (B1194679). nih.govnih.gov This connection allows plants to balance their C:N status, which is crucial for optimal growth and productivity. nih.gov

When nitrogen is limited, GABA concentrations can increase, suggesting it may function as a temporary nitrogen storage compound. nih.gov For example, Arabidopsis thaliana can utilize GABA as its sole nitrogen source for growth. nih.gov Conversely, the GABA shunt can provide a bypass to the TCA cycle to help maintain carbon flow when parts of the cycle are inhibited, such as under certain stress conditions. nih.gov Studies in poplar seedlings under stress have shown that when key TCA cycle intermediates decrease, the GABA shunt is activated, highlighting its role in maintaining metabolic flexibility. nih.gov Furthermore, GABA application has been shown to increase nitrogen metabolism and the concentration of nitrogen-metabolizing enzymes in plants under stress. springernature.com This metabolic integration underscores GABA's fundamental role in sustaining plant life, particularly under fluctuating environmental conditions.

Functions in Stem Cells and Progenitor Cells

Emerging from its traditional roles, GABA signaling is now recognized as a significant regulator of stem and progenitor cell biology. nih.gov This signaling is not limited to neural stem cells (NSCs) but extends to various pluripotent and multipotent stem cells, including embryonic stem cells (ESCs) and hematopoietic stem cells. stanford.edunih.gov GABA exerts its influence by modulating fundamental cellular processes like proliferation and differentiation, often through the activation of its ionotropic (GABA-A) and metabotropic (GABA-B) receptors. manchester.ac.uknih.gov

Modulation of Cell Proliferation, Fate Specification, and Differentiation

GABA signaling has a profound and often complex impact on the proliferation and differentiation of stem and progenitor cells. The outcome of GABA receptor activation can be context-dependent, varying with the cell type and the specific GABA receptor subtypes expressed. biologists.commanchester.ac.uk

In embryonic stem cells and peripheral neural crest stem cells, GABA signaling via GABA-A receptors acts as a negative regulator of proliferation. nih.gov Activation of these receptors leads to an accumulation of cells in the S phase of the cell cycle, thereby slowing down the rate of cell division. nih.gov In contrast, studies on neural stem cells have shown that GABA-A receptor activation can facilitate proliferation. researchgate.net For GABA-B receptors, agonists have been shown to induce quiescence and inhibit the proliferation of neural stem cells in the adult mouse hippocampus, while their inhibition promotes proliferation. biologists.com

GABA also plays a role in cell fate specification and differentiation. For instance, it has been shown to promote the osteogenic (bone-forming) differentiation of mesenchymal stem cells (MSCs) by inducing the expression of specific signaling proteins. researchgate.net In the developing brain, GABAergic neurons themselves arise from specific progenitor domains, a process involving a complex cascade of transcription factors. nih.govfrontiersin.orgnih.gov Research on adult stem cells, such as those derived from bone marrow and adipose tissue, shows they express GABA receptors, and stimulation of these receptors can influence their differentiation into Schwann-like cells and modulate their proliferative activity. manchester.ac.uk

The table below summarizes key research findings on GABA's role in modulating stem cell functions.

| Stem/Progenitor Cell Type | GABA Receptor(s) Involved | Effect on Proliferation | Effect on Differentiation/Fate | Reference(s) |

| Embryonic Stem Cells (ESCs) | GABA-A | Negative regulation; slows proliferation. | Not specified | nih.gov |

| Neural Crest Stem (NCS) Cells | GABA-A | Negative regulation; slows proliferation. | Attenuation of neuronal progenies. | nih.gov |

| Neural Stem Cells (NSCs) | GABA-A | Facilitates proliferation. | Promotes differentiation. | researchgate.netnih.gov |

| Neural Stem Cells (NSCs) | GABA-B | Induces quiescence; inhibits proliferation. | Not yet determined how it regulates fate. | biologists.com |

| Hematopoietic Stem Cells (HSCs) | GABA-A | Involved in determining cell fate. | Influences differentiation into megakaryocyte progenitors. | stanford.edu |

| Mesenchymal Stem Cells (MSCs) | Not specified | Little effect on proliferation. | Promotes osteogenic differentiation. | researchgate.net |

| Adipose-Derived Stem Cells (ASCs) | GABA-A, GABA-B | GABA-A agonist increases; GABA-B agonist decreases proliferation. | Influences differentiation into Schwann-cell-like cells. | manchester.ac.uk |

Establishment of Autocrine/Paracrine GABAergic Niches

The local microenvironment, or "niche," is critical for regulating stem cell behavior, including self-renewal and differentiation. nih.govnih.gov This niche is composed of surrounding cells and the array of signaling molecules they secrete. nih.gov Stem cells themselves contribute to this environment through autocrine (acting on the same cell) and paracrine (acting on nearby cells) signaling. researchgate.netresearchgate.netnih.gov

Roles in Glial Cells

Glial cells, the non-neuronal cells of the CNS, are not merely passive support structures but are active participants in brain function and health. GABAergic signaling plays a crucial role in modulating the activity of various glial cell types, including astrocytes, oligodendrocytes, and microglia.

Astrocytes, the most abundant glial cells in the brain, are intimately involved in synaptic function and homeostasis. researchgate.net They are both "GABAceptive," meaning they can respond to GABA, and "GABAergic," as they can synthesize and release GABA. nih.gov Astrocytes express both ionotropic GABA-A (GABAₐ) and metabotropic GABA-B (GABA₈) receptors, as well as GABA transporters (GATs), which allow them to sense and regulate extracellular GABA levels. nih.govnih.gov By taking up GABA, astrocytes can control the excitability of nearby neurons. nih.gov Furthermore, GABA released from astrocytes can directly influence brain function, highlighting their role as an inhibitory node in neural circuits. nih.gov

Microglia, the resident immune cells of the CNS, also express GABA receptors and are responsive to GABA. physiology.orgnih.gov While the role of excitatory neurotransmitters in microglia-neuron communication has been more extensively studied, emerging evidence indicates that GABAergic signaling is also critical. physiology.org Studies have shown that GABA can modulate microglial functions, including their activation and inflammatory responses. For instance, in multiple sclerosis models, it's suggested that GABAergic synapses may be particularly vulnerable to phagocytosis by activated microglia. pnas.org The activation of GABA receptors on immune cells, including microglia, can limit their pro-inflammatory activities. mdpi.com

| Glial Cell Type | Key GABA Receptors/Transporters Expressed | Reported Functions of GABA Signaling (Non-Clinical Findings) | Reference |

|---|---|---|---|

| Astrocytes | GABAₐ Receptors, GABA₈ Receptors, GABA Transporters (GATs) | Uptake and clearance of extracellular GABA, release of GABA (gliotransmission), modulation of synaptic excitability, control of local blood flow. | researchgate.netnih.govnih.gov |

| Oligodendrocytes/OPCs | GABAₐ Receptors (containing α3β2γ1 subunits in neonates), GABA₈ Receptors | Regulation of OPC proliferation and differentiation, control of myelination and internode length, modulation of conduction velocity. | nih.govnih.govnih.gov |

| Microglia | GABAₐ Receptors, GABA₈ Receptors | Modulation of immune activation, regulation of inflammatory cytokine release, influence on phagocytic activity. | physiology.orgnih.govpnas.org |

The maintenance of brain water balance is critical for normal brain function. Recent studies indicate that GABAergic signaling, particularly through GABAₐ receptors, plays a direct role in this process. mdpi.comnih.gov The activation of GABAₐ receptors, which are ligand-gated chloride ion channels, leads to a flux of chloride ions across the cell membrane. clevelandclinic.orgmdpi.com This movement of ions is intrinsically linked to the movement of osmotically obliged water. mdpi.comnih.gov

Therefore, by modulating chloride gradients, GABAₐ receptor activation directly regulates water movement into or out of neural cells. mdpi.com In mature glial cells, GABAₐ receptor activation typically leads to an efflux of chloride and a subsequent outflow of water, causing cell shrinkage. mdpi.com Conversely, in some neural progenitor cells, it can cause chloride influx and swelling. mdpi.com This GABA-mediated osmotic regulation can affect cellular volume, which in turn can activate various intracellular signaling pathways important for cell proliferation and survival. mdpi.comnih.gov This mechanism suggests that GABA contributes significantly to brain water homeostasis under both physiological and pathological conditions, such as brain edema. mdpi.com

Involvement in Peripheral Organ Systems and Diverse Cellular Processes (excluding clinical human trials)

The influence of 4-aminobutanoic acid extends beyond the central nervous system to various peripheral organs and cell types, where it acts as a signaling molecule in metabolic regulation, immune responses, and gastrointestinal function.

In the pancreas , GABA is produced in high concentrations within the islet β-cells. frontiersin.org It plays a complex role in regulating hormone secretion. GABA can inhibit glucagon (B607659) release from α-cells while modulating insulin (B600854) secretion from β-cells. nih.govfrontiersin.org Studies in rodent models show that GABA has beneficial effects on β-cell survival and regeneration. nih.gov

The liver is another peripheral target for GABA signaling. Non-clinical studies have demonstrated that GABA can protect the liver from certain types of toxic damage. mdpi.comnih.gov For instance, preemptive administration of GABA was found to protect against severe acute liver injury in mouse models, an effect mediated through the STAT3 signaling pathway. nih.gov GABA signaling can also reduce hepatocellular necrosis and apoptosis and augment the liver's antioxidative systems. nih.gov

Within the gastrointestinal (GI) tract , GABA acts as a key signaling molecule within the enteric nervous system (ENS). nih.govnih.govphysiology.org It is found in enteric neurons and endocrine-like cells, implicating it as both a neurotransmitter and a paracrine mediator. nih.govresearchgate.net GABAergic signaling modulates GI motility, gastric emptying, and acid secretion. nih.govphysiology.org Depending on the receptor subtype activated, GABA can have either stimulatory (via GABAₐ receptors) or inhibitory (via GABA₈ receptors) effects on intestinal function. physiology.org

GABA also functions as a significant immunomodulatory molecule. Immune cells , including T cells and antigen-presenting cells (APCs) like macrophages, express GABA receptors. nih.govpnas.org Activation of these receptors can suppress inflammatory responses. frontiersin.org For example, GABA has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-6 from APCs and to reduce the proliferation of antigen-specific T cells in animal models of autoimmune diseases. pnas.orgfrontiersin.org

| Peripheral System/Process | Key Findings in Non-Clinical Models | Reference |

|---|---|---|

| Pancreatic Function | Inhibits glucagon secretion from α-cells; modulates insulin secretion from β-cells; promotes β-cell survival and regeneration in rodent models. | nih.govfrontiersin.orgfrontiersin.org |

| Liver Function | Protects against D-galactosamine-induced toxic damage; attenuates severe acute liver injury in mice via STAT3 signaling; reduces hepatocellular apoptosis. | mdpi.comnih.gov |

| Gastrointestinal Motility | Modulates intestinal motility and secretion via the enteric nervous system; GABAₐ receptor activation can stimulate, while GABA₈ receptor activation can inhibit, motor neurons. | nih.govnih.govphysiology.org |

| Immune Cell Function | Suppresses T-cell mediated immune responses; inhibits production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by antigen-presenting cells; modulates macrophage phagocytosis. | nih.govnih.govpnas.orgmdpi.comfrontiersin.org |

Interactions and Crosstalk with Other Signaling Systems

Reciprocal Regulation and Interplay with the Glutamatergic System

The most intimate and critical interaction of the GABAergic system is with the glutamatergic system, the principal excitatory network in the central nervous system. This dynamic interplay is the bedrock of brain function, ensuring a stable yet flexible operational state.

The proper functioning of neural networks relies on a delicate and continuously adjusted balance between excitatory signals, primarily mediated by glutamate (B1630785), and inhibitory signals, mediated by 4-aminobutanoic acid (GABA). nih.gov This equilibrium is not static but is dynamically maintained to control the flow of information and prevent aberrant neuronal activity. In the spinal cord, for instance, this balanced activity is crucial for generating the rhythmic patterns required for locomotion. nih.gov Disruptions to this balance, such as those occurring after spinal cord injury, can lead to conditions like spasticity, highlighting the importance of GABAergic mechanisms in modulating network excitability. nih.gov

In the developing neocortex, GABA plays a fascinating and pivotal role in the establishment of this balance. kriegstein-lab.com Early in development, GABA can act as an excitatory neurotransmitter due to different intracellular chloride concentrations. kriegstein-lab.comyoutube.com This GABA-induced depolarization is essential for the proper formation of excitatory synapses and dendritic development. kriegstein-lab.com This suggests an activity-dependent mechanism where GABA itself helps to shape the very excitatory circuits it will later control. The maturation of the GABAergic system is a protracted process that allows for a necessary degree of flexibility in the excitation-inhibition balance, which is particularly important for the establishment of sensory cortical systems. frontiersin.org

The stability of the excitation-inhibition balance is a testament to the plasticity of the nervous system, with GABAergic interneurons playing a key role in coordinating network activity throughout development and into maturity. frontiersin.org Even in mature networks, these interneurons are critical for maintaining this crucial equilibrium. frontiersin.org

The crosstalk between the GABAergic and glutamatergic systems is mediated by a variety of molecular mechanisms at the synaptic level. This interaction can be both direct, through physical receptor associations, and indirect, through shared second messenger systems.

A primary mechanism for this crosstalk involves calcium signaling. nih.gov Calcium influx through N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor, is a central event in strengthening excitatory synapses. nih.govnih.gov GABAergic activity, particularly through GABA-A receptors, can dampen this calcium signaling, thus modulating excitatory plasticity. nih.gov Conversely, the induction of certain forms of long-term potentiation at inhibitory synapses has been shown to depend on signaling from glutamatergic NMDA or metabotropic glutamate receptors (mGluRs), both of which trigger a rise in intracellular calcium. nih.gov

GABA-B receptors, which are metabotropic, also play a significant role in modulating glutamate receptor function. nih.gov There is growing evidence that GABA-B receptors can form complexes with and regulate mGluR signaling, impacting synaptic plasticity in regions like the cerebellum. nih.gov Furthermore, GABA-B receptors can inhibit NMDA receptor-mediated calcium signals by modulating potassium channels, leading to hyperpolarization and enhancement of the magnesium block on NMDA receptors. nih.gov

Proteins that can physically link these two receptor systems are also emerging as key players in this crosstalk. Calcium/calmodulin-dependent protein kinase II (CaMKII), for example, has been shown to interact with both GABA-B and NMDA receptors, potentially acting as a direct bridge for their regulatory interactions. nih.gov The table below summarizes some of the key molecular players involved in this synaptic crosstalk.

| Interacting Receptors | Mediating Molecules/Ions | Functional Outcome |